21-Hydroxy-Oligomycin
Description
Contextualization within the Oligomycin (B223565) Class of Macrolide Polyketides
21-Hydroxy-Oligomycin belongs to the oligomycin family, a group of macrolide antibiotics first discovered in 1954 from Streptomyces diastatochromogenes. acs.orgnih.gov Macrolides are a class of natural products characterized by a large macrocyclic lactone ring, and polyketides are complex secondary metabolites produced by various microorganisms. nih.gov The oligomycins are distinguished by a 26-membered ring structure fused to a bicyclic spiroketal system. acs.orgnih.gov
The various members of the oligomycin family, including Oligomycin A, B, and C, differ slightly in their chemical structures but generally share a common mechanism of action. toku-e.comtoku-e.com They are well-documented inhibitors of mitochondrial F1F0-ATP synthase, the enzyme responsible for the majority of ATP production in cells. toku-e.comtoku-e.comwikipedia.org This inhibitory action makes them potent agents with a range of biological effects, including antifungal, antitumor, and immunosuppressive properties. acs.orgnih.gov this compound is structurally similar to Oligomycin A, differing by the addition of a single oxygen atom. acs.org
Significance as a Natural Product for Biochemical and Cellular Investigations
The specific molecular interactions of this compound make it a significant tool for scientific investigation. Its ability to target and modulate key cellular components provides researchers with a means to dissect complex biological pathways.
One of its most notable activities is the potent inhibition of K-Ras plasma membrane localization. caymanchem.comtoku-e.com The Ras family of proteins are critical regulators of cell growth and proliferation, and their mutations are common in many cancers. nih.gov For oncogenic K-Ras to be functional, it must be localized to the plasma membrane. toku-e.comnih.gov this compound has been shown to prevent this localization at nanomolar concentrations, making it a valuable probe for studying Ras biology and a potential lead for developing anticancer therapeutics. caymanchem.comtoku-e.com
Furthermore, this compound is an inhibitor of the P-glycoprotein (P-gp) multidrug resistance efflux pump. caymanchem.comglpbio.com P-gp is a protein that can pump chemotherapy drugs out of cancer cells, leading to treatment resistance. toku-e.comtoku-e.com By inhibiting P-gp, this compound can increase the intracellular concentration and efficacy of other anticancer agents, a mechanism that is of great interest in cancer research. glpbio.com
The compound also exhibits direct cytotoxicity against various cancer cell lines, such as human colorectal carcinoma cells. caymanchem.comtoku-e.comglpbio.com This activity, coupled with its inhibition of ATP synthase, provides a multi-faceted approach to studying cancer cell metabolism and survival. toku-e.comnih.gov
Structure
2D Structure
Properties
Molecular Formula |
C45H74O12 |
|---|---|
Molecular Weight |
807.1 g/mol |
IUPAC Name |
(1R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22S,23R,25S,27R,28S,29R)-22-ethyl-7,11,14,15,23-pentahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione |
InChI |
InChI=1S/C45H74O12/c1-12-33-17-15-13-14-16-26(4)42(52)44(11,54)43(53)31(9)40(51)30(8)39(50)29(7)38(49)25(3)18-19-37(48)55-41-28(6)36(23-34(33)47)57-45(32(41)10)21-20-24(2)35(56-45)22-27(5)46/h13-15,17-19,24-36,38,40-42,46-47,49,51-52,54H,12,16,20-23H2,1-11H3/b14-13+,17-15+,19-18+/t24-,25-,26+,27+,28+,29-,30-,31-,32-,33-,34+,35-,36-,38+,40+,41+,42-,44+,45+/m0/s1 |
InChI Key |
SCVGLVGTMYJVOI-AAYFJTACSA-N |
Isomeric SMILES |
CC[C@H]1/C=C/C=C/C[C@H]([C@@H]([C@@](C(=O)[C@H]([C@@H]([C@H](C(=O)[C@H]([C@@H]([C@H](/C=C/C(=O)O[C@@H]2[C@@H]([C@H](C[C@H]1O)O[C@@]3([C@H]2C)CC[C@@H]([C@@H](O3)C[C@@H](C)O)C)C)C)O)C)C)O)C)(C)O)O)C |
Canonical SMILES |
CCC1C=CC=CCC(C(C(C(=O)C(C(C(C(=O)C(C(C(C=CC(=O)OC2C(C(CC1O)OC3(C2C)CCC(C(O3)CC(C)O)C)C)C)O)C)C)O)C)(C)O)O)C |
Origin of Product |
United States |
Discovery, Isolation, and Definitive Structural Elucidation of 21 Hydroxy Oligomycin
Isolation from Streptomyces Strains in Research Contexts
The primary source of 21-Hydroxy-Oligomycin is bacteria belonging to the genus Streptomyces, renowned for their prolific production of a wide array of secondary metabolites.
Initial discovery and isolation of this compound A were accomplished from the fermentation of Streptomyces cyaneogriseus ssp. noncyanogenus (strain LL-F28249). researchgate.netacs.org This particular strain was identified during a screening program aimed at discovering novel antiparasitic agents. acs.org Subsequent research has also identified other Streptomyces strains capable of producing this compound. For instance, Streptomyces sp. AS5351, sourced from Carnarvon, Western Australia, was found to yield this compound A alongside other related metabolites like the new this compound C. nih.govrsc.org The consistent association of this compound with Streptomyces highlights the genus's importance in natural product discovery.
The production of this compound for research purposes involves controlled fermentation of the producing Streptomyces strain, followed by a multi-step purification process. While specific fermentation parameters can vary, they generally involve culturing the bacteria in a nutrient-rich medium for a set period to allow for the biosynthesis and accumulation of the desired metabolite. uq.edu.augoogle.com
Following fermentation, the purification process typically begins with the separation of the mycelia and fermentation broth. uq.edu.au The active compounds are then extracted from both the cell mass and the clarified broth. uq.edu.au A common technique involves adsorbing the crude extract onto silica (B1680970) gel. uq.edu.au This is followed by a series of chromatographic separations to isolate the compound of interest from a complex mixture of other metabolites. These methods often include:
Silica Gel Column Chromatography : An initial step to separate compounds based on polarity.
Sephadex LH-20 Gel Filtration : Used to separate molecules based on size.
Flash Chromatography on C18 : A high-resolution purification step that separates compounds based on hydrophobicity.
Through such rigorous fractionation and purification protocols, researchers can obtain pure samples of this compound suitable for detailed structural analysis. uq.edu.au
Specific Streptomyces Species Associated with this compound Production
Advanced Spectroscopic and Crystallographic Characterization
The definitive structure of this compound was pieced together using a combination of powerful analytical techniques that provide information on connectivity, molecular weight, and spatial arrangement of atoms.
NMR spectroscopy was instrumental in determining the complete and detailed structure of this compound A. researchgate.netacs.org Through a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments, scientists were able to make complete ¹H and ¹³C NMR chemical shift assignments. researchgate.netacs.orgacs.org
Comparison of the ¹³C NMR data of the newly isolated compound with that of the known Oligomycin (B223565) A revealed significant similarities, indicating it was a member of the oligomycin class. acs.org Advanced 2D NMR experiments, such as COSY, HSQC, and HMBC, established the planar structure and the connectivity of the atoms. acs.org Furthermore, specialized NMR techniques, including G-BIRDR,X-HSQMBC, HETLOC, and D-HMBC, were employed in a J-based configuration analysis to establish the relative stereochemistry, particularly deducing the R chirality at the C-21 position. researchgate.netacs.org The analysis of NOE (Nuclear Overhauser Effect) correlations also played a crucial role in confirming the relative stereochemistry of the molecule. acs.org
High-Resolution Mass Spectrometry (HRMS) was crucial for determining the precise molecular formula of this compound A. acs.org The technique provided a high-accuracy mass measurement of the protonated molecule ([M+H]⁺) at m/z 807.5274, which established the molecular formula as C₄₅H₇₄O₁₂. acs.org Another analysis using High-Resolution Electrospray Ionization Mass Spectrometry (HRESI(+)MS) detected the sodium adduct ([M+Na]⁺) at m/z 829.5067, further confirming the molecular formula C₄₅H₇₄O₁₂Na. nih.gov This information was fundamental for confirming the addition of a hydroxyl group compared to its parent compound, Oligomycin A.
While NMR provided the relative configuration, the ultimate confirmation of the absolute and relative stereochemistry of this compound A was achieved through single-crystal X-ray diffraction. researchgate.netacs.orgnih.gov Scientists were able to grow a suitable crystal of the chloroform-methanol solvate of the compound. researchgate.netacs.org
The X-ray analysis unequivocally confirmed the structure derived from NMR studies and, importantly, established the absolute configuration of all 19 stereogenic centers. acs.org Anomalous dispersion measurements were key in this final assignment. researchgate.netacs.org The analysis confirmed the R configuration at C-21 and independently verified the stereochemistry of the other 18 chiral centers, solidifying the complete three-dimensional structure of the molecule. researchgate.netacs.org
Electronic Circular Dichroism (ECD) Analysis for Stereochemical Assignment
While ECD is a principal method for stereochemical assignment, the primary literature on this compound A emphasizes the use of J-based NMR analysis and single-crystal X-ray diffraction for its definitive structural elucidation. acs.orgnih.govnih.gov The X-ray analysis provided an unambiguous assignment of all 19 stereocenters, precluding the need for ECD confirmation. acs.org However, in related studies, the absolute configuration of newly discovered oligomycins has been supported by comparing their specific rotation values and biosynthetic relationship to known congeners like this compound A. rsc.org
Chiral Center Configuration Analysis (e.g., at C-21)
The key structural feature distinguishing this compound A from its well-known congener, Oligomycin A, is the presence of a hydroxyl group at the C-21 position. acs.org Determining the stereochemistry of this new chiral center was a critical step. The chirality at C-21 was deduced to be R through a meticulous J-based configuration analysis. acs.orgnih.gov This NMR-based method establishes relative stereochemistry by analyzing scalar (J) coupling constants between protons and carbons. acs.org
Because the proton NMR signals for H-20 and H-21 were overlapping, the analysis established the relative configuration at C-21 by relating it to H-23 via the methylene (B1212753) protons at C-22. acs.org This NMR-derived assignment was subsequently and independently confirmed by the single-crystal X-ray diffraction analysis, which provided the absolute configuration of the entire molecule. acs.orgnih.govresearchgate.net The final confirmed configuration for all stereocenters is 4S, 5R, 6S, 8R, 9R, 10S, 12R, 13S, 14R, 20S, 21R, 23S, 24R, 25R, 26S, 27R, 30S, 31S, 33R. acs.org
Comparative Structural Analysis with Oligomycin A and Other Oligomycin Congeners
This compound A belongs to the oligomycin family, a class of macrolides that share a core 26-membered lactone ring fused to a spiroketal system. nih.govresearchgate.net Its structure is highly similar to other members of the class, particularly Oligomycin A.
The primary difference between this compound A and Oligomycin A is the hydroxylation at the C-21 position. acs.orgtoku-e.com Otherwise, the core macrolide structure is identical. researchgate.net This single chemical modification defines it as a distinct congener.
During cultivation, other related compounds have been isolated alongside this compound A. From the strain Streptomyces sp. AS5351, a novel compound named This compound C was also identified. nih.govrsc.org Spectroscopic analysis (HRESI(+)MS and 2D NMR) established that this compound C is a deoxy analogue of this compound A, specifically lacking the hydroxyl group at the C-12 position. nih.govrsc.org The excellent agreement in NMR data and comparable specific rotation values between this compound A and this compound C suggested they share a common absolute configuration. rsc.org
The table below summarizes the structural relationships between these related oligomycins.
| Compound Name | Molecular Formula | Key Structural Difference from Oligomycin A | Source(s) |
| Oligomycin A | C₄₅H₇₄O₁₁ | Reference structure | researchgate.net |
| This compound A | C₄₅H₇₄O₁₂ | Addition of -OH group at C-21 | acs.org |
| This compound C | C₄₅H₇₄O₁₁ | Addition of -OH at C-21; absence of -OH at C-12 | nih.govrsc.org |
| Oligomycin B | C₄₅H₇₂O₁₂ | Carbonyl group at C-28 instead of a hydroxyl group | toku-e.com |
| Oligomycin C | C₄₅H₇₄O₁₁ | Ethyl group at C-26 instead of a methyl group | researchgate.net |
| Oligomycin E | C₄₅H₇₂O₁₃ | Additional hydroxyl groups compared to Oligomycin A | nih.govrsc.org |
Biosynthetic Pathways and Chemoenzymatic Investigations of 21 Hydroxylation
Proposed Polyketide Synthase (PKS) System for Oligomycin (B223565) Biosynthesis
The core scaffold of oligomycin is assembled by a large, multi-enzyme complex known as a polyketide synthase (PKS). The current understanding of oligomycin biosynthesis is based on the analysis of the gene cluster responsible for its production and the characterization of the PKS system involved.
The biosynthetic gene cluster for oligomycin has been identified and extensively studied in the bacterium Streptomyces avermitilis. researchgate.netplos.orgresearchgate.net This cluster, designated as the olm cluster, spans a significant portion of the bacterial chromosome, approximately 104 kilobases, and contains 18 open reading frames (ORFs). researchgate.net These genes encode all the necessary enzymatic machinery for the synthesis of the oligomycin backbone and its subsequent modifications.
Analysis of the olm cluster revealed genes for the core polyketide synthase (olmA), as well as genes predicted to be involved in post-PKS modifications such as hydroxylations and the formation of the spiroketal moiety. researchgate.net The olm gene cluster in S. avermitilis is notably located in a genomic "island" between a conserved F0-F1 ATPase operon and a teichoic acid biosynthetic gene, tagO. researchgate.net The presence of the F0F1-ATP synthase genes, the known target of oligomycin, flanking the biosynthetic cluster is a recurring theme in other oligomycin-like gene clusters as well. cam.ac.uk
| Gene | Encoded Protein/Function | Reference |
|---|---|---|
| olmA | Oligomycin Polyketide Synthase (PKS) | researchgate.net |
| olmR | LuxR-family transcriptional regulatory protein | researchgate.net |
| olmC | Thioesterase | researchgate.net |
| olmB | Cytochrome P450 | researchgate.net |
| OlmO | Spirocyclase | plos.orgcam.ac.uk |
The assembly of the oligomycin macrolactone is carried out by a Type I modular polyketide synthase (PKS) system. plos.orgnih.gov Type I PKSs are large, multifunctional enzymes organized into modules, with each module responsible for one cycle of chain elongation and modification of the growing polyketide chain. nih.govnih.govplos.orgwikipedia.org
The oligomycin PKS, encoded by the olmA genes, consists of multiple modules that sequentially add and process simple acyl-CoA building blocks to construct the complex polyketide backbone. researchgate.netplos.org Each module minimally contains a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. plos.orgwikipedia.org The AT domain selects the appropriate extender unit (like malonyl-CoA or methylmalonyl-CoA), the KS domain catalyzes the carbon-carbon bond formation, and the ACP domain holds the growing polyketide chain. nih.govwikipedia.org Optional domains within a module, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), determine the reduction state of the β-keto group after each condensation step. nih.gov The final polyketide chain is released from the PKS, often through the action of a thioesterase (TE) domain, which facilitates the cyclization to form the macrolactone ring. nih.govnih.gov
Identification and Analysis of Biosynthetic Gene Clusters
Enzymatic Basis for Site-Specific Hydroxylation (e.g., at C-21)
Following the assembly of the macrolactone ring, a series of post-PKS modifications occur to yield the final oligomycin structures. One of these key modifications is the hydroxylation at the C-21 position, a reaction catalyzed by a specific class of enzymes.
The hydroxylation at specific carbon atoms of the oligomycin scaffold is generally attributed to cytochrome P450 monooxygenases. researchgate.net In the context of 21-hydroxylation, while the specific enzyme for this position in the 21-hydroxy-oligomycin pathway has not been definitively characterized in all producing organisms, the olm gene cluster contains genes encoding for such enzymes. For instance, the olmB gene in the S. avermitilis cluster encodes a cytochrome P450 enzyme. researchgate.net These enzymes are known to catalyze highly regio- and stereospecific hydroxylations on complex natural product scaffolds. The precise P450 enzyme responsible for the C-21 hydroxylation would recognize a specific site on the oligomycin precursor and introduce a hydroxyl group, a crucial step for the bioactivity of the resulting compound. Further research, potentially involving targeted gene knockouts and in vitro enzymatic assays, is needed to unequivocally assign the function of a specific P450 to the C-21 hydroxylation step.
Targeted Gene Disruption Studies in Biosynthesis Research
To elucidate the function of specific genes within the oligomycin biosynthetic cluster, researchers have employed targeted gene disruption techniques. nih.govresearchgate.net This powerful approach involves inactivating or deleting a specific gene and then analyzing the metabolic profile of the resulting mutant strain.
For example, gene disruption of the regulatory genes olmRI or olmRII in Streptomyces has been shown to abolish oligomycin production, confirming their role as positive regulators of the biosynthetic pathway. researchgate.net Similarly, disruption of key PKS genes within the olmA locus would be expected to halt the production of the polyketide chain, leading to the complete absence of oligomycin and its derivatives. researchgate.net In a study focused on the spiroacetal formation, deletion of the olmO gene, which encodes a spirocyclase, eliminated oligomycin production and resulted in the accumulation of oligomycin-like metabolites that lacked the spiroacetal structure. cam.ac.uk These gene disruption studies are crucial for confirming the proposed functions of genes within the cluster and for understanding the step-by-step assembly of the oligomycin molecule. nih.gov
Chemoenzymatic and Synthetic Approaches to Oligomycin and Analog Synthesis
The complex structure of oligomycins presents a significant challenge for total chemical synthesis. Chemoenzymatic and synthetic strategies offer powerful alternatives for producing oligomycins and their analogs, which can be used to probe structure-activity relationships and develop new therapeutic agents. nih.govnd.edu
Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis. researchgate.netresearchgate.net For instance, a synthetic precursor to the oligomycin macrolactone could be chemically synthesized and then subjected to enzymatic cyclization by a thioesterase domain. nih.gov Furthermore, specific hydroxylations, which are often difficult to achieve with high regioselectivity using traditional chemical methods, can be accomplished using isolated P450 hydroxylases. nih.gov This approach allows for the generation of novel oligomycin analogs by introducing or modifying functional groups at specific positions.
Total synthesis and synthetic derivatization efforts have also been pursued. For example, the pyridine (B92270) nitroso Diels-Alder reaction has been investigated as a method to create novel derivatives of oligomycin A. nd.edu These synthetic and chemoenzymatic approaches are invaluable for generating a diverse range of oligomycin-related compounds that would be difficult to obtain through microbial fermentation alone. nih.govnd.edu
Molecular Mechanisms of Action of 21 Hydroxy Oligomycin in Cellular Systems
Inhibition of Mitochondrial F1F0 ATP Synthase
21-Hydroxy-Oligomycin, a member of the oligomycin (B223565) family of macrolide antibiotics, is a powerful inhibitor of the mitochondrial F1F0 ATP synthase, also known as Complex V. toku-e.comtoku-e.com This enzyme is critical for cellular energy production, responsible for synthesizing the vast majority of ATP in mammals through a rotary catalytic mechanism. toku-e.comnih.gov The F1F0 ATP synthase is composed of two main domains: the F1 domain, which contains the catalytic sites for ATP synthesis, and the F0 domain, which is embedded in the inner mitochondrial membrane and functions as a proton channel. nih.govnih.gov The F0 domain's name is derived from its sensitivity to oligomycin. nih.gov By inhibiting this enzyme, oligomycins effectively halt ATP synthesis coupled to the respiratory electron flow. toku-e.comagscientific.com
Molecular Binding Site Characterization within the F0 Domain
Decades of research have culminated in a detailed understanding of how oligomycins interact with the F1F0 ATP synthase at a molecular level. High-resolution crystal structures, including one of the yeast F1FO ATPase C10 ring complexed with this compound, have been pivotal in elucidating the binding site. nih.govproteopedia.orgresearchgate.netebi.ac.uk
Key findings on the binding site include:
Location : Oligomycin binds to the F0 domain, specifically at the interface of the c-ring and subunit-a, which together form the proton channel. nih.govmicrobialcell.com It interacts with the surface of the c-ring, making contact with two adjacent c-subunits. nih.govresearchgate.net
Crucial Interactions : The binding is characterized by a critical hydrogen bond between the inhibitor and the carboxyl side chain of a highly conserved glutamate (B1630785) residue (Glu59 in yeast) on the c-ring. nih.govresearchgate.net This interaction is mediated by a bridging water molecule. nih.govresearchgate.net The remainder of the contacts between oligomycin and the c-subunits are predominantly hydrophobic in nature. nih.govresearchgate.net
Conservation : The amino acid residues that constitute the oligomycin-binding site are perfectly conserved between yeast and humans, which explains its potent effect in mammalian mitochondria. researchgate.net
Role of OSCP : While the Oligomycin Sensitivity-Conferring Protein (OSCP) is essential for the enzyme complex to exhibit sensitivity to oligomycin, it does not directly bind the inhibitor. microbialcell.commdpi.comnih.gov Instead, its role is structural, ensuring the proper coupling between the F1 and F0 domains. mdpi.comnih.gov
| Binding Site Feature | Description | Key Residues/Components | References |
|---|---|---|---|
| Location | Surface of the c-ring, at the interface with subunit-a. | Subunit-c, Subunit-a | nih.govresearchgate.netmicrobialcell.com |
| Primary Interaction | Hydrogen bond via a bridging water molecule. | Glutamate (Glu59 in yeast) on c-subunit | nih.govresearchgate.net |
| Secondary Interactions | Hydrophobic contacts with two adjacent c-subunits. | Hydrophobic residues on c-subunits | nih.govresearchgate.net |
| Associated Protein | Confers sensitivity but does not directly bind. | Oligomycin Sensitivity-Conferring Protein (OSCP) | microbialcell.commdpi.comnih.gov |
Impact on Proton Translocation and ATP Synthesis
The binding of this compound has a direct and profound impact on the primary function of the F0 domain. By docking into its binding site, the compound physically obstructs the proton channel. agscientific.comapexbt.comwikipedia.org This inhibition of phosphoryl group transfer effectively blocks the translocation of protons from the intermembrane space back into the mitochondrial matrix. toku-e.comtoku-e.comnih.gov
The mechanism involves locking the essential glutamate carboxyl group within the c-ring into a conformation that is shielded from the aqueous environment of the proton half-channel. nih.gov As the flow of protons through the F0 domain is the driving force for the rotation of the c-ring and the subsequent conformational changes in the F1 domain that produce ATP, this blockade brings the entire process of ATP synthesis to a halt. agscientific.comapexbt.com The inhibition of ATP synthesis consequently leads to a significant reduction in the rate of electron flow through the electron transport chain, as the proton gradient builds up and is not dissipated. apexbt.comwikipedia.org
Effects on Mitochondrial Membrane Potential Dynamics
The mitochondrial membrane potential (ΔΨm) is a direct consequence of the proton gradient established by the electron transport chain. By inhibiting the F1F0 ATP synthase, this compound prevents the use of this proton gradient for ATP production. agscientific.com This leads to an accumulation of protons in the intermembrane space, resulting in a hyperpolarization of the inner mitochondrial membrane. toku-e.comtoku-e.comresearchgate.net
However, the effect of oligomycin on ΔΨm can vary depending on the metabolic state of the cell. In cells with compromised respiratory chain function, the F1F0 ATP synthase can operate in reverse, hydrolyzing ATP to pump protons out of the matrix and maintain the membrane potential. embopress.org In such cases, the inhibition of this reverse activity by oligomycin can lead to a collapse of the membrane potential, or depolarization. embopress.org Conversely, under certain stress conditions that induce depolarization, oligomycin can help stabilize the existing membrane potential by preventing its further dissipation through the ATP synthase. asm.org Some studies have also noted anomalous depolarization in specific cell types following treatment with oligomycin. researchgate.net
Modulation of Ras Protein Localization and Signaling
Beyond its classical role as an ATP synthase inhibitor, this compound has been identified as a modulator of the Ras family of small GTPase proteins, particularly K-Ras. toku-e.comresearchgate.net Ras proteins are critical signaling hubs that regulate a multitude of cellular processes, including proliferation, differentiation, and survival. researchgate.netwikipedia.org Oncogenic mutations in Ras genes are among the most common drivers of human cancers. wikipedia.org
Inhibition of K-Ras Plasma Membrane Localization in Cell Models
A crucial aspect of Ras protein function is its localization to the inner leaflet of the plasma membrane. toku-e.comresearchgate.netnih.gov For oncogenic mutants of K-Ras to exert their downstream effects, they must be correctly trafficked and anchored to this location. researchgate.netresearchgate.net
Screening of microbial libraries has revealed that this compound A is an exceptionally potent inhibitor of K-Ras plasma membrane (PM) localization. toku-e.comresearchgate.netnih.gov This activity makes it a putative agent for cancer chemotherapy. toku-e.comresearchgate.net
| Compound | Cell Model | IC50 Value | References |
|---|---|---|---|
| This compound A | MDCK (Madin-Darby Canine Kidney) Cells | 4.82 nM | toku-e.comglpbio.commedchemexpress.comcaymanchem.com |
| Oligomycins A-E | Cell-based assays | ~1.5 - 14 nM | toku-e.comnih.gov |
Studies have demonstrated this inhibitory effect in various cell models, including Madin-Darby Canine Kidney (MDCK) cells. nih.govglpbio.com In these models, this compound A prevents K-Ras from reaching the plasma membrane with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. toku-e.comglpbio.commedchemexpress.comcaymanchem.com The compound also exhibits cytotoxicity against human colorectal carcinoma cell lines, such as SW620. glpbio.comcaymanchem.com
Molecular Interactions Influencing Ras Signaling Pathways
By disrupting the essential localization of K-Ras to the plasma membrane, this compound effectively prevents it from engaging with its downstream effector proteins. toku-e.comresearchgate.net This interference with Ras signaling pathways is the basis for its potential as an anti-cancer agent. researchgate.net Ras proteins, when activated by binding to GTP, trigger signaling cascades like the MAP kinase pathway, which ultimately control gene expression related to cell growth and division. wikipedia.org
The precise molecular mechanism by which this compound and its analogs inhibit the trafficking of K-Ras is an area of active investigation. toku-e.comresearchgate.net Understanding these interactions is expected to illuminate novel molecular targets and pathways that can be exploited to control K-Ras-dependent cancers. toku-e.com
Interaction with ATP-Binding Cassette (ABC) Transporters
This compound, a macrolide antibiotic derived from Streptomyces species, has been identified as an inhibitor of ATP-binding cassette (ABC) transporters. researchgate.netnih.gov These transporters constitute a large family of membrane proteins responsible for the ATP-powered translocation of a wide variety of substrates across cellular membranes. wikipedia.org The interaction of this compound with these transporters, particularly the P-glycoprotein efflux pump, has significant implications for cellular biology and pharmacology. researchgate.netnih.govtoku-e.com Research has demonstrated that various oligomycins, including this compound, can modulate the function of these efflux pumps, which are often implicated in the development of multidrug resistance (MDR) in cancer cells. researchgate.netresearchgate.net
Inhibition of P-glycoprotein (P-gp) Efflux Activity in Cell Culture
Detailed studies have confirmed that this compound functions as an inhibitor of the P-glycoprotein (P-gp) efflux pump, also known as MDR1. researchgate.netnih.govtoku-e.com P-gp is a prominent member of the ABC transporter family that actively extrudes a broad range of cytotoxic compounds and chemotherapeutic drugs from the cell, thereby reducing their intracellular concentration and efficacy. researchgate.nettoku-e.comtoku-e.com
In a comprehensive study, this compound (referred to as compound 6 ) was evaluated alongside other oligomycins for its effect on P-gp activity. researchgate.netnih.gov The research confirmed that this compound is an effective inhibitor of this ABC transporter. researchgate.netnih.gov This inhibitory action is significant as P-gp overexpression is a major mechanism behind multidrug resistance in various cancer types. researchgate.net By blocking P-gp, compounds like this compound can potentially restore the sensitivity of resistant cancer cells to conventional chemotherapy. nih.gov
The inhibitory properties of this compound have been quantified in different cancer cell lines. It is reported to be an inhibitor of the P-gp efflux pump and shows cytotoxicity against human colorectal carcinoma cells with a half-maximal inhibitory concentration (IC₅₀) greater than 3 µM. researchgate.nettoku-e.com More specifically, against the human colon cancer SW620 cell line, the cytotoxic IC₅₀ was determined to be 14.4 µM. toku-e.comcaymanchem.com
| Cell Line | Activity Type | IC₅₀ Value | Reference |
|---|---|---|---|
| Human Colorectal Carcinoma Cells | Cytotoxicity / P-gp Inhibition | > 3 µM | toku-e.com |
| Human Colon Cancer (SW620) | Cytotoxicity | 14.4 µM | toku-e.comcaymanchem.com |
| MDCK cells (expressing mGFP-‐K-‐Ras G12V) | K-Ras Plasma Membrane Localization Inhibition | 4.82 nM | toku-e.comcaymanchem.com |
The mechanism by which oligomycins, as a class, block P-gp activity involves interfering with its ATP-dependent transport function, which is essential for extruding anticancer drugs. toku-e.comtoku-e.com While the primary target of oligomycins is mitochondrial F₁F₀-ATP synthase, their interaction with ABC transporters like P-gp represents a distinct and significant molecular action. researchgate.nettoku-e.com
Implications for Cellular Transport Research
The ability of this compound to inhibit P-glycoprotein has important implications for the field of cellular transport research. researchgate.nettoku-e.com As a specific inhibitor, it serves as a valuable chemical probe to investigate the structure, function, and regulation of P-gp and other related ABC transporters. researchgate.net Understanding how compounds like this compound interact with the transporter can provide insights into the mechanisms of substrate recognition and transport, as well as the conformational changes that P-gp undergoes during its catalytic cycle. researchgate.net
Furthermore, the study of P-gp inhibitors is crucial for developing strategies to overcome multidrug resistance in cancer therapy. nih.gov By blocking the efflux pump, this compound can increase the intracellular accumulation and retention of chemotherapeutic agents in resistant cancer cells. nih.gov Research on oligomycin has shown that it can bypass doxorubicin (B1662922) resistance in HepG2 cells by blocking P-gp activity, leading to apoptosis. toku-e.comnih.gov This highlights the potential of using such inhibitors in combination therapies to re-sensitize resistant tumors to treatment. The investigation of this compound and its analogues contributes to the broader effort of identifying and characterizing new modulators of ABC transporters for both research and therapeutic purposes. researchgate.net
Biological Activities and Investigational Cellular Effects of 21 Hydroxy Oligomycin
Antimicrobial Activities in Research Models
The oligomycin (B223565) class of compounds, including 21-Hydroxy-Oligomycin, exhibits a broad spectrum of antimicrobial activity in laboratory studies, affecting various fungi, bacteria, and nematodes. rsc.orgnih.govplos.org
Oligomycins are noted for their potent antifungal properties against a range of filamentous fungi, including significant plant pathogens. toku-e.comresearchgate.net Research demonstrates that these compounds interfere with critical stages of the fungal life cycle.
The inhibitory effects include:
Mycelial Growth Inhibition: Oligomycins strongly suppress the vegetative growth of fungal hyphae. Studies have documented this effect against various species, including Magnaporthe oryzae Triticum (the wheat blast fungus), Botrytis cinerea, Colletotrichum lagenarium, Phytophthora capsici, Alternaria alternata, and Aspergillus niger. plos.orgresearchgate.netbiorxiv.org In some cases, the inhibitory potency of oligomycins has been shown to be comparable or even superior to commercial fungicides. plos.orgbiorxiv.org
Conidiogenesis Inhibition: The formation of asexual spores, or conidia (conidiogenesis), is a crucial step for the propagation and spread of many fungal pathogens. Oligomycins have been shown to completely halt the production of conidia from the mycelia of fungi like Magnaporthe oryzae Triticum. biorxiv.orgnih.gov
Conidial Germination Inhibition: The germination of conidia into new hyphae is essential for initiating infection. Oligomycins significantly inhibit this process. plos.orgplos.org For conidia that do germinate in the presence of these compounds, subsequent development is often abnormal, with the formation of malformed germ tubes and a failure to develop appressoria, the specialized structures used to penetrate host tissues. plos.orgplos.org
Table 1: Investigational Antifungal Activities of Oligomycins
| Fungal Species | Observed Effect | Reference(s) |
|---|---|---|
| Magnaporthe oryzae Triticum | Inhibition of mycelial growth, conidiogenesis, conidial germination, and appressoria formation. | plos.org, biorxiv.org, plos.org |
| Botrytis cinerea | Inhibition of mycelial growth. | researchgate.net, plos.org |
| Colletotrichum lagenarium | Inhibition of mycelial growth. | researchgate.net, plos.org |
| Phytophthora capsici | Inhibition of mycelial growth. | researchgate.net, plos.org |
| Aspergillus niger | Inhibition of mycelial growth. | researchgate.net |
| Alternaria alternata | Inhibition of mycelial growth. | researchgate.net |
| Cladosporium cucumerinum | Inhibition of mycelial growth. | researchgate.net, plos.org |
The biological activity of the oligomycin class extends beyond fungi to include effects on bacteria and nematodes. nih.govplos.org
Antibacterial Effects: Oligomycins have been reported to possess antibacterial properties. griffith.edu.auplos.orgamazonaws.com This activity contributes to their broad-spectrum antimicrobial profile.
Nematicidal Effects: Oligomycins exhibit significant nematicidal activity, proving effective against plant-parasitic nematodes. toku-e.comrsc.orgebi.ac.uk This suggests their potential as lead compounds for the development of new nematicides. bioaustralis.com
The oligomycins demonstrate a broad but somewhat selective profile of activity against different classes of microorganisms. They are exceptionally potent against a wide array of filamentous fungi and oomycetes, such as Plasmopara viticola. nih.govplos.orgnih.gov While they do possess antibacterial and nematicidal properties, their antifungal activity is often highlighted as their most prominent feature. toku-e.comgriffith.edu.au
Comparative studies have indicated variations in potency. For instance, the in vitro antimicrobial activity of a related oligomycin analog was found to be approximately two times weaker against Streptomyces fradiae and Candida spp. strains when compared to Oligomycin A, while showing similar activity against certain other filamentous fungi. ebi.ac.uk This suggests that while the spectrum is broad, there is a degree of specificity and differential potency across various microbial species. plos.orgebi.ac.uk
Effects on Bacterial and Nematode Growth in Laboratory Settings
Effects on Eukaryotic Cell Line Bioenergetics
The primary molecular target of this compound and other oligomycins is the F0 subunit of mitochondrial F1F0 ATP synthase. toku-e.comnih.govamazonaws.com By binding to this complex, the compounds block the proton channel, inhibiting the synthesis of ATP via oxidative phosphorylation. toku-e.comnih.gov This direct interference with mitochondrial function has profound effects on cellular bioenergetics, which can be monitored in real-time using extracellular flux analysis.
The Oxygen Consumption Rate (OCR) is a key indicator of mitochondrial respiration. In cell culture experiments, the addition of an oligomycin-class compound causes a sharp decrease in OCR. frontiersin.orgnih.gov This reduction is because the electron transport chain (ETC) and oxygen consumption are tightly coupled to ATP synthesis; when ATP synthase is blocked, the ETC slows down as the proton gradient across the inner mitochondrial membrane builds up. escholarship.orgnih.gov
The parameters measured in these assays illustrate the specific impact of oligomycins:
Basal Respiration: The initial OCR of the cells before any intervention.
ATP-Linked Respiration: After the addition of oligomycin, the OCR drops significantly. The magnitude of this drop represents the portion of basal respiration that was dedicated to ATP synthesis. nih.govuq.edu.au
Proton Leak: The residual OCR immediately following oligomycin treatment is attributed to proton leak—protons that re-enter the mitochondrial matrix without passing through ATP synthase—and non-mitochondrial oxygen consumption. nih.govplos.org
Table 2: Effect of Oligomycin-Class Compounds on Cellular Oxygen Consumption Rate (OCR) Parameters
| OCR Parameter | Definition | Effect of Oligomycin | Reference(s) |
|---|---|---|---|
| Basal Respiration | Baseline oxygen consumption by cells. | Used as a baseline before addition. | escholarship.org, uq.edu.au |
| ATP Production | Portion of OCR coupled to ATP synthesis. | This portion is inhibited, causing a large drop in total OCR. | nih.gov, nih.gov, uq.edu.au |
| Maximal Respiration | The maximum OCR achievable by the cell, typically induced by an uncoupling agent like FCCP. | Oligomycin is used as a control to dissect components of respiration, not to measure this directly. | frontiersin.org, escholarship.org |
The Extracellular Acidification Rate (ECAR) is an indirect measure of the rate of glycolysis, which produces lactate (B86563) that is subsequently exported from the cell, acidifying the surrounding medium. plos.org When mitochondrial ATP production is shut down by an oligomycin-class compound, many cell types attempt to compensate for the energy deficit by upregulating glycolysis. frontiersin.orgnih.gov
This compensatory mechanism results in a rapid increase in ECAR. nih.govsemanticscholar.org Therefore, in an extracellular flux assay, the injection of oligomycin is used to measure the cell's maximum glycolytic capacity. plos.orgresearchgate.netmdpi.com The difference between this maximal rate and the basal glycolytic rate is known as the glycolytic reserve, indicating the cell's flexibility to adapt to metabolic stress. uq.edu.auplos.org
Table 3: Effect of Oligomycin-Class Compounds on Extracellular Acidification Rate (ECAR) Parameters
| ECAR Parameter | Definition | Effect of Oligomycin | Reference(s) |
|---|---|---|---|
| Basal Glycolysis | The baseline rate of glycolysis. | Used as a baseline before addition. | plos.org, uq.edu.au |
| Glycolytic Capacity | The maximum rate of glycolysis a cell can achieve. | Induces a sharp increase in ECAR, revealing the cell's maximal glycolytic capacity. | researchgate.net, semanticscholar.org, mdpi.com |
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2-deoxy-D-glucose |
| This compound |
| This compound A |
| This compound C |
| 40-hydroxy-oligomycin B |
| Alternaria alternata |
| Antimycin A |
| Aspergillus niger |
| Botrytis cinerea |
| Candida spp. |
| Carbonyl cyanide-4 phenylhydrazone (FCCP) |
| Cladosporium cucumerinum |
| Colletotrichum lagenarium |
| Cylindrocarpon destructans |
| Germicidin A |
| Germicidin B |
| Magnaporthe oryzae Triticum |
| Nemadectin α |
| Nemadectin γ |
| Oligomycin A |
| Oligomycin B |
| Oligomycin C |
| Oligomycin D |
| Oligomycin E |
| Phytophthora capsici |
| Plasmopara viticola |
| Rotenone |
| Streptomyces cyaneogriseus ssp. noncyanogenus |
| Streptomyces diastatochromogenes |
| Streptomyces fradiae |
Bioenergetic Adaptation Mechanisms in Cells under Oxidative Phosphorylation Suppression
The inhibition of oxidative phosphorylation (OXPHOS) by compounds such as this compound, which targets the mitochondrial F1F0-ATPase, forces cancer cells to adapt their metabolic processes to survive. toku-e.comnih.gov When OXPHOS is suppressed, cells exhibit a compensatory increase in glycolysis to maintain cellular ATP levels. nih.govnih.gov
In various cancer cell lines, complete inhibition of OXPHOS by oligomycin occurs within an hour, leading to a significant increase in glycolysis. nih.govapexbt.com The degree of this glycolytic gain often correlates with the cell line's initial dependence on OXPHOS; cells with higher basal respiration levels tend to show a more substantial increase in their glycolytic rate. nih.govapexbt.comnih.gov This adaptation allows cells to restore their ATP levels within hours of the initial suppression, suggesting a robust mechanism to cope with the loss of mitochondrial ATP production. nih.gov
This metabolic shift is regulated by complex signaling networks. The AMP-activated protein kinase (AMPK) pathway, a key sensor of cellular energy status, is transiently activated in some OXPHOS-dependent cells following treatment with oligomycin, corresponding with a temporary drop in ATP. nih.govnih.gov However, cells can maintain elevated glycolysis and recover ATP levels even after AMPK activation subsides. nih.govnih.gov This suggests the existence of other, yet to be fully identified, regulatory mechanisms that allow cancer cells to survive under persistent OXPHOS suppression. nih.govnih.gov Interestingly, this adaptation does not appear to involve the activation of hypoxia-induced factor (HIF-1α), indicating a distinct response from that induced by low oxygen conditions. nih.govnih.gov
Induction of Cellular Responses and Signaling
Pathways Influencing Apoptotic Processes in Cell Culture
This compound and related oligomycins, as inhibitors of mitochondrial ATP synthase, are potent inducers of apoptosis in various cell types. apexbt.comglpbio.com The mechanism is intrinsically linked to their function in the mitochondria. By blocking the F0 part of H+-ATP-synthase, these compounds can disrupt mitochondrial function, leading to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol. apexbt.comucsd.edu
Once in the cytosol, cytochrome c participates in the formation of the apoptosome, a protein complex that activates initiator caspases, such as caspase-9. ucsd.eduharvard.edu This subsequently triggers a cascade of executioner caspases, including caspase-3, which carry out the systematic dismantling of the cell. harvard.eduspandidos-publications.com Studies have shown that oligomycin treatment can lead to mitochondrial membrane depolarization and cytochrome c release in liver cancer cells. glpbio.com Furthermore, oligomycin has been observed to suppress the release of cytochrome c induced by certain apoptotic stimuli like staurosporine, suggesting a complex role in modulating apoptotic pathways. ucsd.edu
The apoptotic induction by oligomycins can be potent enough to overcome certain forms of drug resistance. For example, oligomycin was found to trigger apoptosis in doxorubicin-resistant HepG2 cells, highlighting its potential in targeting cells that have developed resistance to conventional chemotherapeutics. toku-e.com
Modulation of Cell Cycle Progression in Vitro (e.g., G1-phase arrest)
Inhibition of mitochondrial energy generation by compounds like oligomycin has been shown to cause cell cycle arrest, particularly at the G1 phase. nih.govsci-hub.se This cellular response acts as a checkpoint to ensure sufficient energy is available before committing to DNA replication and cell division. nih.gov
Research in human promyelocytic leukemia (HL-60) cells demonstrated that oligomycin administration leads to a G1 arrest. nih.gov The molecular mechanism underlying this arrest involves the modulation of key cell cycle regulatory proteins. Specifically, oligomycin treatment was found to cause a significant reduction in the protein levels of cyclin D1, while the levels of CDK4, cyclin E, and CDK2 remained unchanged. nih.gov This decrease in cyclin D1 leads to an increase in the amount of hypo-phosphorylated (active) retinoblastoma protein (Rbp). nih.gov Active Rbp remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thus halting cell cycle progression. nih.gov This G1 arrest appears to be independent of the p53/p21 axis in some cancer models. d-nb.info
This cytostatic effect, arresting cells in the G0/G1 phase, has been observed across various cancer cell lines following OXPHOS inhibition. sci-hub.se These findings provide strong evidence for an energy-sensing checkpoint in the G1 phase of the cell cycle that is sensitive to mitochondrial ATP deprivation. nih.gov
Influence on Specific Cellular Signaling Pathways (e.g., β-catenin, oncogenic K-Ras)
This compound and its analogs have been identified as potent modulators of critical oncogenic signaling pathways, most notably the K-Ras pathway. nih.govnih.govuq.edu.au The function of oncogenic K-Ras, which is frequently mutated in cancers like pancreatic, colorectal, and non-small cell lung carcinomas, is dependent on its localization to the plasma membrane. nih.govresearchgate.net
Screening of microbial extracts revealed that oligomycins, including this compound, are exceptionally potent inhibitors of K-Ras localization to the plasma membrane. nih.govnih.govuq.edu.au This disruption prevents oncogenic K-Ras from engaging its downstream effectors, thereby inhibiting its cancer-promoting functions. Studies have reported IC50 values for this inhibition in the low nanomolar range (approximately 1.5–14 nM), indicating a high degree of potency. nih.govnih.govuq.edu.au This specific activity makes the oligomycin scaffold a promising starting point for developing therapeutics targeting K-Ras-mutated cancers. nih.govresearchgate.net
While direct, extensive research linking this compound to the β-catenin pathway is less documented in the provided context, the compound's profound impact on cellular metabolism and major signaling hubs like K-Ras suggests potential for cross-talk with other pathways. The inhibition of ATP production can influence numerous cellular processes, and the PI3K/Akt pathway, which can be activated by oncogenic K-Ras, is known to interact with and influence other signaling networks. core.ac.ukfrontiersin.org
Induction of Mitochondrial Dysfunction Biomarkers (e.g., FGF21, GDF15) in Research Models
Cellular stress resulting from mitochondrial dysfunction, such as that induced by this compound, triggers a signaling response that leads to the secretion of specific proteins known as mitokines. oup.comnih.gov Among the most well-studied of these are Fibroblast Growth Factor 21 (FGF21) and Growth Differentiation Factor 15 (GDF15). researchgate.netgutnliver.org These have emerged as reliable blood biomarkers for mitochondrial diseases. researchgate.netnih.gov
In vitro studies using C2C12 myotubes have demonstrated that treatment with oligomycin, an inhibitor of ATP synthase (complex V), causes a dramatic induction of both FGF21 and GDF15 gene expression and protein secretion. researchgate.netmdpi.com This response is part of a broader "mitochondrial integrated stress response." biorxiv.orgelifesciences.org The induction of these factors is believed to be an adaptive mechanism to mitigate cellular stress and modulate systemic metabolism. oup.comnih.govgutnliver.org For instance, the induction of FGF21 by mitochondrial dysfunction is thought to be a compensatory mechanism to alleviate the stress. gutnliver.org
The signaling pathway responsible for this induction often involves the activation of Activating Transcription Factor 4 (ATF4). biorxiv.orgelifesciences.org The upregulation of FGF21 and GDF15 is not only a cellular phenomenon but also translates to increased circulating levels in vivo, making them valuable for diagnosing and monitoring conditions associated with mitochondrial impairment. researchgate.netnih.gov
Research into Multidrug Resistance Mechanisms in Cell Lines
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporter proteins like P-glycoprotein (P-gp). nih.govfrontiersin.org These transporters actively efflux a wide range of anticancer drugs from the cell, reducing their intracellular concentration and efficacy. nih.govfrontiersin.org
This compound and other oligomycins have been investigated for their ability to interact with and inhibit P-gp. nih.govresearchgate.net Research has shown that these compounds can act as inhibitors of the P-gp efflux pump. nih.govresearchgate.net This was demonstrated in studies using P-gp-overexpressing colon cancer cell lines (SW620 Ad300), where oligomycins were able to counteract resistance. nih.gov By inhibiting P-gp, this compound can potentially restore the sensitivity of resistant cancer cells to other chemotherapeutic agents.
This P-gp inhibitory activity is significant because it suggests a dual mechanism of anticancer action: direct cytotoxicity through apoptosis induction and the ability to overcome a common mechanism of drug resistance. toku-e.comnih.gov For example, oligomycin was found to bypass doxorubicin (B1662922) resistance in HepG2 cells by blocking P-gp activity. toku-e.com This makes the oligomycin class of compounds, including this compound, interesting subjects for research aimed at developing strategies to combat multidrug-resistant cancers. nih.gov
Data Tables
Table 1: Investigational Effects of Oligomycins on K-Ras and P-glycoprotein This table summarizes the inhibitory activities of oligomycins, including this compound, on key cellular targets based on available research.
| Compound Class | Target | Effect | Potency (IC50) | Cell Line Context | Reference |
| Oligomycins (incl. This compound) | Oncogenic K-Ras | Inhibition of Plasma Membrane Localization | ~1.5–14 nM | Human Colorectal Carcinoma | nih.gov, nih.gov, uq.edu.au |
| Oligomycins (incl. This compound) | P-glycoprotein (P-gp) | Inhibition of Efflux Pump | >3 µM (for cytotoxicity) | P-gp over-expressing Colon Cancer (SW620 Ad300) | nih.gov, researchgate.net |
Structure Activity Relationship Sar Studies and Analogue Development
Correlating Structural Features of 21-Hydroxy-Oligomycin and its Analogs with F1F0 ATP Synthase Inhibition Potency
Oligomycins, including this compound, are well-established inhibitors of the F1F0 ATP synthase, a critical enzyme for cellular energy production. toku-e.comnih.gov Their primary mechanism involves binding to the F0 portion of the synthase, which functions as a proton channel. plos.orgwikipedia.orgfermentek.com This binding action blocks the translocation of protons, thereby inhibiting the oxidative phosphorylation of ADP to ATP. wikipedia.orgselleckchem.com The binding site has been identified on the subunit-c of the F0 domain, involving residues that are conserved from yeast to humans. toku-e.com
Structure-activity relationship (SAR) studies reveal that while the core macrolide structure is essential for activity, modifications at various positions can modulate the inhibitory potency. For instance, the synthesis and evaluation of 33-dehydrooligomycin A, an analog of Oligomycin (B223565) A, showed a slight decrease in binding affinity for the F0F1ATP synthase. researchgate.net This reduction in binding correlated with a diminished biological activity against Streptomyces fradiae, a bacterium highly sensitive to Oligomycin A. researchgate.net
While oligomycins are potent inhibitors of both ATP synthesis and hydrolysis, some synthetic analogs have been developed to selectively target the hydrolase function without affecting synthesis. nih.gov This is significant because non-selective inhibitors like oligomycin are generally unsuitable for therapeutic applications due to their broad inhibition of ATP production. nih.gov The inhibitory concentration (IC50) of oligomycin against yeast F1F0 ATP synthase has been measured at approximately 100 nM for ATP hydrolysis. nih.gov In comparison, studies on human mitoplasts showed that oligomycin at a concentration of 1.25 μM could inhibit 98% of cyanide-sensitive ATP synthesis. nih.gov These findings underscore the potent, albeit non-selective, inhibitory nature of the oligomycin scaffold against F1F0 ATP synthase.
| Compound | Target/System | Activity/IC50 | Reference |
|---|---|---|---|
| Oligomycin | Yeast F1F0 ATP Synthase (Hydrolysis) | ~100 nM | nih.gov |
| Oligomycin | Human Mitoplasts (Synthesis) | 98% inhibition at 1.25 µM | nih.gov |
| 33-dehydrooligomycin A | F0F1ATP Synthase | Slight decrease in binding affinity vs. Oligomycin A | researchgate.net |
SAR for K-Ras Plasma Membrane Localization Inhibition
A significant anticancer mechanism of this compound and its analogs is the inhibition of K-Ras localization to the plasma membrane, which is essential for the function of oncogenic mutant K-Ras. toku-e.comnih.gov Screening of microbial extracts identified the oligomycin class as potent inhibitors of this process. researchgate.netrsc.org
Subsequent studies involving the isolation and testing of various oligomycins revealed exceptionally high potency across the class. nih.gov Oligomycins A-E and this compound A all proved to be potent inhibitors of K-Ras plasma membrane localization, with IC50 values in the low nanomolar range, from approximately 1.5 to 14 nM. toku-e.comresearchgate.netnih.gov The introduction of a hydroxyl group at the C-21 position, as seen in this compound A, results in an IC50 of 4.82 nM, which is well within the potent range of other major oligomycin analogs. toku-e.com Further research led to the discovery of new analogs, such as this compound C and 40-hydroxy-oligomycin B, which also demonstrated this inhibitory activity. researchgate.netnih.gov This suggests that the core macrolide spiroketal structure is the primary determinant for this biological effect, with various substitutions on the macrolactone ring being well-tolerated.
| Compound | IC50 (K-Ras PM Localization) | Reference |
|---|---|---|
| Oligomycin A-E (range) | ~1.5 - 14 nM | toku-e.comresearchgate.netnih.gov |
| This compound A | 4.82 nM | toku-e.com |
Analysis of Hydroxylation Patterns and Their Influence on Biological Activity
The hydroxylation of the oligomycin scaffold, a reaction often catalyzed by cytochrome P450 monooxygenases, is a key factor influencing biological activity. researchgate.net The structure of this compound A, featuring a hydroxyl group at the C-21 position, was fully characterized by NMR and single-crystal X-ray diffraction, confirming its absolute configuration. nih.govresearchgate.netacs.org This specific hydroxylation pattern distinguishes it from other oligomycins and impacts its activity profile. In-house testing has suggested that this compound A possesses a more selective action against mammalian tumor cell lines compared to Oligomycin A, while showing weaker antifungal activity. toku-e.com
The biosynthesis of oligomycins involves specific enzymatic hydroxylations. For example, the enzyme P450 107W1 is involved in the C12 hydroxylation that converts oligomycin C into oligomycin A. nih.gov The discovery of new, naturally produced analogs such as 15-hydroxy-oligomycin B and 40-hydroxy-oligomycin B further highlights the diversity of hydroxylation patterns. acs.orgnih.gov These variations in the position of the hydroxyl group contribute to the wide range of biological activities observed within the oligomycin family, which includes antifungal, antitumor, and immunosuppressive effects. acs.orgacs.org The specific hydroxylation at C-21 appears to modulate the compound's selectivity, making it a point of interest for developing analogs with improved therapeutic windows. toku-e.com
Synthesis and Characterization of Novel this compound Analogs and Derivatives
Chemical modification of the natural oligomycin structure is a promising strategy to enhance pharmacological properties and develop novel agents. isuct.runih.gov Research has led to the synthesis and characterization of numerous analogs and derivatives, expanding the understanding of oligomycin SAR. researchgate.netmuctr.ru Novel, naturally occurring hydroxylated analogs, such as this compound C and 40-hydroxy-oligomycin B, have been isolated from Streptomyces strains and structurally characterized through detailed spectroscopic analysis. nih.gov The structure of this compound C was determined to be a deoxy analog of this compound A based on high-resolution mass spectrometry. nih.gov
Targeted modifications of the side chains and other functionalities of the oligomycin macrocycle have yielded derivatives with altered biological profiles. One approach involved the Kornblum oxidation of 33-O-mesyloligomycin A to produce 33-dehydrooligomycin A. researchgate.net This derivative, featuring a ketone in the side chain, showed approximately two-fold weaker antimicrobial activity compared to Oligomycin A. researchgate.net
Another strategy focused on the diene moiety of Oligomycin A, using it as a scaffold for Diels-Alder reactions with dienophiles like benzoquinone and N-benzylmaleimide. acs.org This modification resulted in adducts with a complex antiproliferative activity pattern; the new derivatives were more active against certain cancer cell lines (MDA-MB-231 and A-549) than the parent Oligomycin A, demonstrating that modification of the diene system is a viable path to novel antitumor agents. acs.org Furthermore, regio- and stereoselective borohydride (B1222165) reduction of Oligomycin A has been used to create 7-dihydro- and 7,11-tetrahydro derivatives. isuct.ru These modifications aim to improve properties like water solubility and reduce the high toxicity associated with the parent compound. isuct.ru
The complex, multi-chiral structure of oligomycins means that stereochemistry plays a critical role in their biological activity. The absolute stereochemistry of this compound A was definitively established through comprehensive NMR analysis and X-ray crystallography, providing a foundational understanding of its three-dimensional structure. researchgate.netacs.org
The importance of stereochemistry is clearly demonstrated by the synthesis and evaluation of epi-oligomycin A, the (33S)-diastereomer of Oligomycin A. nih.gov The simple inversion of the stereocenter at the C33 hydroxyl group resulted in significant changes in its biological profile. nih.gov While its potency against several fungal species saw only minor changes, its activity against Streptomyces fradiae decreased by approximately 20-fold compared to the natural (33R)-Oligomycin A. nih.gov Conversely, this epimer showed similar cytotoxicity to Oligomycin A against the K562 human leukemia cell line but was more potent against a multidrug-resistant subline, highlighting how subtle stereochemical changes can drastically alter target selectivity and efficacy. nih.gov Quantum chemical modeling has also shown that during the synthesis of certain derivatives, such as Diels-Alder adducts, the stereochemical outcome can be controlled by hydrogen bonding involving the side-chain isopropanol (B130326) moiety. acs.org
Methodological Advancements in 21 Hydroxy Oligomycin Research
Advanced Spectroscopic and Chromatographic Techniques for Compound Characterization
The precise structural elucidation and characterization of 21-Hydroxy-Oligomycin, a complex macrolide antibiotic, have been made possible through the application of sophisticated spectroscopic and chromatographic methods. These techniques are fundamental in determining the compound's planar structure, stereochemistry, and purity.
Initial characterization often begins with separating the active compound from microbial extracts. This is achieved through a combination of chromatographic techniques, including silica (B1680970) gel column chromatography and Sephadex LH-20 gel filtration, followed by purification using flash chromatography on a C18 column. researchgate.net The molecular formula of this compound A has been determined as C45H74O12 using High-Resolution Mass Spectrometry (HRMS). acs.org Spectroscopic data from Infrared (IR) and Ultraviolet (UV) spectroscopy provide initial structural insights, with IR absorption at 1739 cm−1 suggesting the presence of an ester group. researchgate.netnih.gov
Innovations in High-Resolution Mass Spectrometry and Multi-dimensional NMR
High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the analysis of this compound, providing highly accurate mass measurements that are crucial for determining the elemental composition. acs.orgumb.edunih.gov For instance, HRESI(+)MS analysis of a related compound, this compound C, returned a molecular formula of C45H74O11, distinguishing it from this compound A by the absence of a hydroxyl group. nih.govrsc.org The high resolving power of HRMS is essential for differentiating between compounds with very similar mass values in complex biological samples. umb.edu
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural assignment of this compound. researchgate.netacs.org A comprehensive analysis of 1H and 13C NMR data, including 2D NMR experiments like COSY, TOCSY, HSQC, and HMBC, has enabled the full planar structure elucidation and chemical shift assignments for this compound A. acs.orgnih.gov Advanced NMR techniques, such as the J-based configuration analysis method utilizing experiments like G-BIRD, X-HSQMBC, HETLOC, and D-HMBC, have been instrumental in establishing the relative stereochemistry, for instance, determining the R configuration at the C-21 position. acs.org The absolute configuration of all 19 chiral centers in this compound A was ultimately confirmed by single-crystal X-ray diffraction analysis. researchgate.netacs.org
Table 1: Spectroscopic and Chromatographic Techniques for this compound Characterization
| Technique | Application in this compound Research | Key Findings |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Determination of molecular formula. | Established the molecular formula of this compound A as C45H74O12. acs.org |
| Multi-dimensional NMR (COSY, TOCSY, HSQC, HMBC) | Complete planar structure elucidation and chemical shift assignments. | Enabled detailed assignment of proton and carbon signals. acs.orgnih.gov |
| Advanced NMR (J-based configuration analysis) | Determination of relative stereochemistry. | Established the R configuration at C-21. acs.org |
| Single-Crystal X-ray Diffraction | Confirmation of absolute stereochemistry. | Confirmed the absolute configuration of all 19 chiral centers. researchgate.netacs.org |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Suggested the presence of an ester group. nih.gov |
| Column & Flash Chromatography | Isolation and purification of the compound. | Essential for obtaining pure samples for analysis. researchgate.net |
In Vitro and Cell-Based Assay Development for Mechanism Elucidation
To understand the biological activities and mechanisms of action of this compound and related compounds, a variety of in vitro and cell-based assays have been developed and employed. These assays are crucial for identifying molecular targets and characterizing the compound's effects on cellular processes.
High-Throughput Screening Methodologies for Target Identification
High-throughput screening (HTS) plays a pivotal role in the initial stages of drug discovery by enabling the rapid testing of large numbers of compounds to identify "hits" that modulate a specific biological target. bmglabtech.comlabmanager.com In the context of oligomycin-class compounds, HTS has been utilized to screen microbial extract libraries. researchgate.net For example, a high-content cell-based assay was used to identify oligomycins as inhibitors of K-Ras plasma membrane localization, a key process in some cancers. nih.gov HTS methodologies often rely on automated liquid handling, robotics, and sensitive detection methods like fluorescence to assess the activity of thousands of compounds in a short period. bmglabtech.commdpi.com The primary goal is to identify lead compounds that can then be further investigated and optimized. labmanager.com
Real-time Bioenergetic Profiling using Extracellular Flux Analyzers
Extracellular flux analyzers, such as the Seahorse XF Analyzer, are powerful tools for investigating the effects of compounds on cellular metabolism in real-time. mdpi.com These instruments measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), which is related to glycolysis. researchgate.netnih.gov By sequentially injecting metabolic inhibitors like oligomycin (B223565) (an ATP synthase inhibitor), FCCP (an uncoupling agent), and rotenone/antimycin A (complex I and III inhibitors), a detailed bioenergetic profile of cells can be generated. mdpi.complos.org This "mito stress test" allows for the determination of key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. researchgate.netplos.org Similarly, a "glycolysis stress test" uses glucose, oligomycin, and 2-deoxy-glucose (2-DG) to measure glycolytic capacity and reserve. mdpi.com This technology has been instrumental in demonstrating how oligomycins and related compounds modulate the energetic phenotype of cells. mdpi.comresearchgate.net
Flow Cytometry-based Assays for Efflux Pump Activity
Flow cytometry provides a high-throughput method for assessing the activity of multidrug resistance (MDR) efflux pumps, such as P-glycoprotein (P-gp). nih.govnih.gov These pumps are a significant cause of drug resistance in cancer cells. The assay typically involves loading cells with a fluorescent substrate of the efflux pump, like calcein (B42510) AM. nih.gov In cells with active P-gp, the non-fluorescent calcein AM is pumped out before it can be hydrolyzed into fluorescent calcein, resulting in low intracellular fluorescence. nih.gov If a compound inhibits P-gp, calcein AM is retained and hydrolyzed, leading to a significant increase in fluorescence that can be quantified by flow cytometry. nih.gov This method has been used to demonstrate that oligomycins, including this compound A, can inhibit P-gp activity. nih.gov Other fluorescent dyes like ethidium (B1194527) bromide and rhodamine 123 are also used to measure efflux pump activity in various cell types. openmicrobiologyjournal.comfrontiersin.org
Computational Approaches in Structure-Activity Relationship Studies
Computational methods are increasingly integral to modern drug discovery, providing valuable insights into the structure-activity relationships (SAR) of compounds like this compound. azolifesciences.commdpi.com SAR studies aim to understand how the chemical structure of a molecule relates to its biological activity. azolifesciences.com By identifying the key structural features responsible for a compound's effects, researchers can design more potent and selective analogs. mdpi.com
In silico approaches, such as quantitative structure-activity relationship (QSAR) modeling, are used to build mathematical models that predict the biological activity of compounds based on their physicochemical properties and structural features. mdpi.commdpi.com These models can be used to screen large virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and testing. superfri.org Molecular dynamics (MD) simulations can provide a dynamic view of how a ligand interacts with its target protein at the atomic level, helping to explain the observed binding affinities and guide the design of new inhibitors. nih.gov For complex molecules like this compound, these computational tools offer a powerful complement to experimental techniques, accelerating the process of lead optimization and drug development. azolifesciences.com
Broader Scientific Implications and Future Research Trajectories
21-Hydroxy-Oligomycin as a Biochemical Probe for Mitochondrial Biology and Energy Metabolism
This compound, like other members of the oligomycin (B223565) family, serves as a critical tool for dissecting the intricacies of mitochondrial function. acs.org Oligomycins are well-established inhibitors of the mitochondrial F1F0 ATP synthase, the enzyme responsible for the majority of cellular ATP production through oxidative phosphorylation (OXPHOS). toku-e.comtoku-e.comtoku-e.com By blocking the proton channel of this enzyme, oligomycins effectively halt ATP synthesis, leading to a hyperpolarization of the inner mitochondrial membrane. toku-e.comtoku-e.comtoku-e.com This inhibitory action makes this compound an invaluable probe for studying:
ATP-linked respiration: Researchers utilize oligomycin to differentiate between oxygen consumption coupled to ATP synthesis and that which is not (proton leak). toku-e.comtoku-e.comnih.gov This allows for the quantification of mitochondrial efficiency and the investigation of uncoupling proteins. pnas.org
Mitochondrial quality control: The compound aids in studying the cellular responses to mitochondrial dysfunction, including the activation of pathways like autophagy. focusbiomolecules.com
Energy stress responses: By inducing a state of energy depletion, this compound helps in examining how cells adapt to metabolic stress, for instance, by upregulating glycolysis. nih.govapexbt.com
Mitochondrial involvement in cellular processes: Its ability to inhibit mitochondrial respiration is employed to investigate the role of mitochondria in diverse cellular events such as apoptosis and ciliary beating. pnas.orgapexbt.com
The specific properties of this compound, potentially differing in potency or selectivity from other oligomycins, make it a valuable addition to the biochemist's toolkit for probing mitochondrial bioenergetics.
Contribution to Understanding Cellular Energy Homeostasis and Dysregulation in Research Models
The application of this compound and other oligomycins in research models provides crucial insights into how cells maintain energy balance and how this equilibrium is disrupted in disease states. The inhibition of OXPHOS by these compounds mimics certain pathological conditions, such as hypoxia or mitochondrial genetic defects, allowing for controlled laboratory investigation. nih.govlktlabs.com
Key research applications include:
Cancer metabolism: Studies have shown that cancer cells exhibit heterogeneous responses to OXPHOS inhibition. nih.govapexbt.com While some cancer cells are highly dependent on mitochondrial respiration and are sensitive to oligomycin, others can compensate by increasing glycolysis to maintain ATP levels. nih.govapexbt.com This highlights the metabolic plasticity of tumors and provides a framework for understanding how they might respond to therapies targeting energy metabolism.
Metabolic diseases: Research on conditions like diabetes and obesity benefits from understanding how mitochondrial dysfunction contributes to their pathology. mdpi.com Probes like this compound can be used to model and study the cellular consequences of impaired energy metabolism in relevant cell types.
Neurodegenerative diseases: Mitochondrial dysfunction is a hallmark of many neurodegenerative disorders. nih.gov Investigating the effects of oligomycin-induced energy deficit in neuronal models can help elucidate the mechanisms underlying neuronal cell death and identify potential therapeutic targets.
By observing the cellular adaptations to the energy stress induced by this compound, researchers can better understand the complex regulatory networks that govern cellular energy homeostasis and how their dysregulation contributes to various diseases. nih.gov
Unraveling Complex Molecular Pathways via Oligomycin Research (e.g., K-Ras, P-gp)
Beyond its direct effects on mitochondrial ATP synthesis, research on oligomycins, including this compound, has shed light on other critical cellular pathways.
K-Ras Signaling: A significant finding is the potent ability of this compound and other oligomycins to inhibit the localization of the K-Ras protein to the plasma membrane. nih.govtoku-e.comnih.gov Since membrane localization is essential for the function of this key oncogene, which is frequently mutated in cancers like pancreatic, colorectal, and non-small cell lung carcinomas, these compounds are being investigated as potential cancer therapeutics. nih.govnih.govglpbio.com The study of how this compound achieves this inhibitory effect is expected to reveal novel molecular targets for controlling K-Ras-driven cancers. toku-e.com
P-glycoprotein (P-gp) Inhibition: Oligomycins, including this compound, have been identified as inhibitors of P-glycoprotein, an ABC transporter protein that actively pumps a wide range of drugs out of cells. nih.govresearchgate.netscirp.org P-gp is a major contributor to multidrug resistance (MDR) in cancer, a significant hurdle in chemotherapy. scirp.org By inhibiting P-gp, this compound could potentially be used to sensitize cancer cells to other chemotherapeutic agents. acs.orgtoku-e.com
The dual action of this compound on both energy metabolism and key signaling/resistance pathways makes it a particularly interesting molecule for further investigation.
Emerging Research Areas and Unexplored Biological Activities
The diverse biological activities of the oligomycin family suggest that there are still many unexplored avenues of research for this compound. acs.org While its antifungal, antitumor, and nematocidal properties are recognized, the full spectrum of its biological effects is likely broader. acs.orgtoku-e.comcaymanchem.com
Emerging areas of interest include:
Immunosuppressive Effects: Some oligomycins have demonstrated immunosuppressive properties, an area that warrants further investigation for this compound. acs.org
Specific Anti-cancer Activity: In-house testing has suggested that this compound may have a more selective action against mammalian tumor cell lines compared to Oligomycin A, while exhibiting weaker antifungal and nematocidal activity. toku-e.com This points towards a potentially more favorable therapeutic window for specific applications.
Congenital Adrenal Hyperplasia (CAH): While not directly studying this compound, research into 21-hydroxylase deficiency, the underlying cause of CAH, is an active field. caresfoundation.orgnih.gov Given the name of the compound, any potential (though likely coincidental) interaction or relevance to this enzyme could be a novel, albeit speculative, area of inquiry.
Development of Novel Biochemical Probes: The unique structural features of this compound could be leveraged to design more specific and potent probes for studying mitochondrial function and other cellular processes. rsc.org
Further screening and mechanistic studies are needed to fully characterize the biological activity profile of this compound and uncover its full potential.
Challenges and Opportunities in Comprehensive Oligomycin Analog Research for Probe Development
The development of this compound and other oligomycin analogs as refined biochemical probes and potential therapeutics faces both challenges and opportunities.
Challenges:
Toxicity and Solubility: A major hurdle for the clinical application of oligomycins is their high toxicity and low water solubility. researchgate.net These factors complicate their development as therapeutic agents.
Complexity of Action: The multiple biological activities of oligomycins, such as the inhibition of both ATP synthase and P-gp, can make it difficult to dissect their specific mechanisms of action in a given biological context. researchgate.net
Synthesis and Isolation: The complex structures of oligomycins can make their chemical synthesis challenging and their isolation from natural sources can result in low yields. nih.gov
Opportunities:
Structure-Activity Relationship (SAR) Studies: The existence of various oligomycin analogs, including naturally occurring and synthetically modified versions, provides a rich platform for SAR studies. nih.govacs.org By comparing the activities of different analogs, researchers can identify the structural motifs responsible for specific biological effects.
Development of Selective Inhibitors: A deeper understanding of the SAR could enable the design of new analogs with greater selectivity for specific targets, such as the K-Ras localization machinery or particular isoforms of ATP synthase. This could lead to the development of more precise biochemical probes and therapeutics with fewer off-target effects.
Probe Development for Specific Cellular States: Oligomycin analogs could be developed as probes to investigate specific cellular states, such as the metabolic adaptations of cancer cells or the bioenergetic deficits in neurodegenerative diseases. acs.org
Overcoming Drug Resistance: The P-gp inhibitory activity of oligomycins presents an opportunity to develop co-therapies that overcome multidrug resistance in cancer.
Q & A
Q. Approach :
- Metabolomics : LC-MS profiling of TCA cycle intermediates (e.g., citrate, succinate) in treated vs. untreated cells.
- Seahorse XF Analyzer : Real-time measurement of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
Controls : Use oligomycin-resistant cell lines (e.g., ATP5F1A mutants) to confirm specificity .
Q. What computational tools are recommended for modeling this compound’s interactions with ATP synthase?
- Methodological Answer :
- Molecular Dynamics (MD) : GROMACS or NAMD for simulating ligand-protein interactions over 100+ ns trajectories.
- Binding Free Energy Calculations : Use MM/PBSA or MM/GBSA to quantify affinity differences between oligomycin variants.
- Structural Alignment : PyMOL for superimposing this compound-bound ATP synthase with PDB entries (e.g., 6B2Z) .
Data Contradiction and Reproducibility
Q. How can researchers address variability in this compound’s cytotoxicity across cell lines?
- Methodological Answer :
- Factor Analysis : Evaluate contributions of membrane permeability (logP = 3.2), efflux pump expression (e.g., P-glycoprotein), and mitochondrial density (via MitoTracker staining).
- Normalization : Express cytotoxicity as a function of mitochondrial content (e.g., citrate synthase activity per cell) .
Q. What steps ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer :
Documentation : Adhere to Beilstein Journal guidelines for experimental sections, including solvent purity (e.g., anhydrous THF stored over molecular sieves), reaction times (±5% variance), and spectral data (e.g., ¹H NMR δ 5.21 ppm for C21-OH) .
Validation : Share raw chromatograms (HPLC/GC-MS) and spectroscopic data in supplementary materials. Use Collaborative Laboratory Integrated Reports (CLIR) for inter-lab validation .
Ethical and Reporting Standards
How should researchers frame questions about this compound’s therapeutic potential without overstating findings?
- Methodological Answer : Use PICO framework (Population, Intervention, Comparison, Outcome) to narrow scope:
- Example : “In murine models of glioblastoma (P), does this compound (I) compared to temozolomide (C) reduce tumor growth (O) via mitochondrial apoptosis pathways?”
- Avoid broad claims (e.g., “cancer cure”); instead, emphasize mechanistic insights .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
